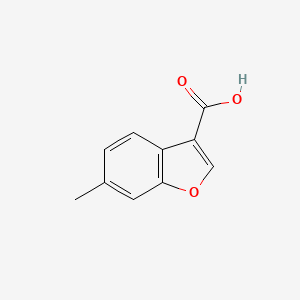

6-Methyl-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFZGUWNGDFJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555624-85-5 | |

| Record name | 6-methyl-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 6 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Analogs

Classical and Contemporary Synthetic Pathways to Benzofuran-3-carboxylic Acid Scaffolds

The construction of the benzofuran-3-carboxylic acid framework is a key challenge addressed by a variety of synthetic strategies. These range from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions, providing versatile routes to this important class of compounds.

Cyclization Reactions for Benzofuran (B130515) Ring Formation

The formation of the fused furan (B31954) ring is the cornerstone of benzofuran synthesis. This is typically achieved through intramolecular cyclization reactions that form a crucial carbon-oxygen or carbon-carbon bond.

A predominant strategy for constructing the benzofuran ring system involves the intramolecular formation of a C–O bond. This can be accomplished through various catalytic systems. Copper-catalyzed Ullmann-type reactions are a common approach. For instance, a domino reaction involving the intermolecular C-C bond formation followed by an intramolecular C-O bond formation can yield 2,3-disubstituted benzofurans. nih.gov

Transition-metal-mediated processes offer efficient routes for this transformation. Iron(III)-catalyzed halogenation of an aryl ring, followed by an iron- or copper-catalyzed O-arylation, facilitates the synthesis of diverse benzofuran structures. nih.gov This method relies on the formation of the C7a–O bond to close the furan ring. Similarly, palladium and copper co-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful technique for generating the benzofuran core. nih.govacs.org

Table 1: Examples of Intramolecular C–O Bond-Forming Reactions for Benzofuran Synthesis

| Catalyst System | Starting Materials | Key Transformation | Ref. |

| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkynes, Iodophenols | Sonogashira coupling followed by intramolecular cyclization | nih.govacs.org |

| Iron(III) / Copper | 1-Aryl- or 1-Alkylketones | Regioselective halogenation followed by intramolecular O-arylation | nih.gov |

| Copper Iodide | o-Hydroxy aldehydes, Amines, Alkynes | One-pot reaction involving intramolecular cyclization | acs.org |

Acid-catalyzed dehydrative cyclization is a classical and effective method for forming the benzofuran ring. rsc.org This approach typically involves the removal of a water molecule from a suitable precursor to induce ring closure. For example, α-aryloxyketones can undergo cyclodehydration to furnish benzofurans. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are often employed to promote this reaction. wuxiapptec.com

Another pathway involves the acid-catalyzed cyclization of acetals, where protonation is followed by the elimination of an alcohol molecule to form a reactive oxonium ion. Subsequent intramolecular nucleophilic attack by the phenyl ring leads to the formation of the benzofuran structure. wuxiapptec.com Brønsted acids such as triflic acid (TfOH) can also mediate the cyclization of precursors like o-alkynylphenols to yield substituted benzofurans. nih.gov

Table 2: Reagents for Dehydrative Cyclization in Benzofuran Synthesis

| Reagent/Catalyst | Substrate Type | Mechanism | Ref. |

| Polyphosphoric Acid (PPA) | α-Phenoxyketones, Acetals | Acid-catalyzed intramolecular condensation/cyclization | wuxiapptec.com |

| p-Toluenesulfonic acid | o-(1-Alkynyl)anisoles | Acid-catalyzed cyclization | nih.govjocpr.com |

| Triflic Acid (TfOH) | o-Alkynylphenols | Brønsted acid-mediated cyclization | nih.gov |

Functionalization of Pre-existing Benzofuran Cores

An alternative synthetic strategy involves the modification of a pre-existing benzofuran ring. This allows for the introduction of specific functional groups, such as the carboxylic acid at the 3-position and the methyl group at the 6-position, onto the core structure.

Introducing a carboxylic acid group at the C3-position of the benzofuran ring is a key step in synthesizing the target molecule. Palladium-catalyzed carbonylative cyclization reactions are particularly effective for this purpose. For instance, the reaction of 2-alkynylanilines with aryl iodides using a palladium catalyst and a carbon monoxide source can produce N-acyl indoles, a reaction that highlights the utility of carbonylative cyclizations in heterocycle synthesis. rsc.org Similar strategies can be adapted for benzofuran synthesis.

A highly relevant method involves the palladium-catalyzed carbonylative cyclization of o-hydroxylarylacetylenes. This reaction, often carried out in the presence of a co-catalyst system, directly installs a carboxylate group at the 3-position of the newly formed benzofuran ring. Another approach involves a Friedel-Crafts acylation of a benzofuran derivative using oxalyl chloride and a Lewis acid like aluminum trichloride, which can introduce a carbonyl group that is subsequently converted to a carboxylic acid. chemicalbook.com

The introduction of the methyl group at the 6-position is typically accomplished by starting with a precursor that already contains this substituent, rather than by direct methylation of the benzofuran ring. The synthesis often begins with a substituted phenol (B47542), such as p-cresol (B1678582) (4-methylphenol), where the methyl group is positioned to become the 6-methyl substituent of the final benzofuran product. lbp.world

For example, a synthetic route to the related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid starts from 2-(2-hydroxy-4-methoxyphenyl)acetic acid. tdcommons.org In this case, the methoxy (B1213986) group at the 4-position of the phenylacetic acid becomes the 6-methoxy group of the benzofuran, which can then be demethylated. To obtain the 6-methyl analog, one would strategically start with a precursor derived from a phenol already bearing the methyl group at the para position to the hydroxyl group. While direct methylation of the benzofuran core is less common, functionalization of a 6-hydroxybenzofuran (B80719) derivative via methylation with reagents like dimethyl sulfate (B86663) is a viable method for producing 6-methoxybenzofurans. semanticscholar.org

Multi-component Reaction Approaches to Substituted Benzofuran-3-carboxylic Acids

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govkcl.ac.uk These strategies are advantageous for generating chemical libraries for drug discovery, as they allow for the rapid assembly of highly functionalized benzofurans from simple, commercially available starting materials in a time- and step-economic fashion. kcl.ac.uk

One notable MCR strategy involves the reaction of arynes, dimethylformamide (DMF), and active methylene (B1212753) compounds. nih.gov For instance, the domino three-component coupling of arynes with DMF and active methylenes or methines has been studied as a highly efficient method for preparing heterocycles like benzofurans. nih.gov Another powerful approach is the microwave-assisted, one-pot, three-component synthesis of benzofuran-2-carboxamides from o-hydroxyaryl ketones, chloroacetyl chloride, and various amines. kcl.ac.uk While this specific example leads to 2-carboxamides, the underlying principle of rapid, one-pot assembly is directly applicable to the synthesis of diverse benzofuran analogs.

Researchers have also developed MCRs for synthesizing benzofuran-3-ylacetic acids, which are structurally related to the target carboxylic acids. This involves the condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. researchgate.net

| Reactants | Key Features | Product Type | Ref. |

| Arynes, DMF, Active Methylene Compounds | Domino reaction, high efficiency | Dihydrobenzofurans, Benzofurans | nih.gov |

| o-Hydroxyaryl ketones, Chloroacetyl chloride, Amines | Microwave-assisted, one-pot, transition-metal-free | Highly functionalized Benzofuran-2-carboxamides | kcl.ac.uk |

| Polyalkoxyphenols, Arylglyoxals, Meldrum's acid | Three-component condensation | Substituted Benzofuran-3-ylacetic acids | researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly using palladium and copper, represents the most powerful and versatile toolkit for the construction of the benzofuran ring. nih.gov These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds through processes like cross-coupling and cyclization reactions, offering high yields and broad substrate scope. nih.govnih.gov

Palladium-Catalyzed Reactions in Benzofuran Construction

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of benzofurans. nih.gov Palladium-catalyzed reactions provide cost-effective and environmentally attractive routes to various benzofuran derivatives, including direct arylations and complex cyclization cascades. nih.gov These reactions can tolerate a wide range of functional groups and often proceed with high regioselectivity. nih.govmdpi.com

The intramolecular Heck reaction is a powerful method for constructing five-membered rings, including the furan ring of the benzofuran system. researchgate.net This reaction typically involves the palladium-catalyzed cyclization of an aryl halide onto a tethered alkene. A more advanced variant is the direct oxidative Heck cyclization, also known as the intramolecular Fujiwara-Moritani arylation, which circumvents the need for pre-halogenated arenes by proceeding via C-H activation. nih.govpitt.edu This approach demonstrates the use of catalytic palladium for the oxidative intramolecular C-H activation of arenes and their subsequent addition into unactivated olefins. pitt.edu

In a typical sequence, a suitably substituted phenol derivative bearing an allylic group undergoes cyclization. For example, PdCl2 has been used to catalyze intramolecular Heck reactions in ionic liquids, providing substituted benzofurans in moderate to good yields, with the advantage that the catalyst-containing ionic liquid can be recycled. researchgate.net

| Catalyst System | Substrate Type | Key Transformation | Ref. |

| Pd(OAc)₂, Benzoquinone, Ethyl Nicotinate | o-allyl phenols | Oxidative C-H activation and cyclization | pitt.edu |

| PdCl₂ in [BMIm]BF₄ (ionic liquid) | o-allyl aryl halides | Intramolecular C-C bond formation via cyclization | researchgate.net |

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is one of the most robust methods for benzofuran synthesis. nih.gov The typical strategy involves an initial Sonogashira coupling of an o-halophenol (commonly an o-iodophenol) with a terminal alkyne. The resulting 2-(1-alkynyl)phenol intermediate then undergoes a subsequent intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. nih.govacs.org

This sequence can often be performed as a one-pot, domino, or tandem process, which enhances efficiency by avoiding the isolation of intermediates. acs.orgorganic-chemistry.org For example, an efficient one-pot method for synthesizing 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions. nih.gov Microwave irradiation can be employed to shorten reaction times and improve yields. nih.gov The choice of catalyst, such as PdCl₂(PPh₃)₂, and the use of a copper co-catalyst like CuI are crucial for the success of the coupling reaction. nih.govrsc.org

| Catalyst System | Reactants | Process Type | Ref. |

| PdCl₂(PPh₃)₂, CuI, Triethylamine | o-Iodophenols, Terminal Alkynes, Aryl Iodides | One-pot, three-component reaction under microwave irradiation | nih.gov |

| Pd(OAc)₂, Xantphos, K₃PO₄ | 2-(2-bromophenoxy)acetates, Terminal Acetylenes | Domino intermolecular Sonogashira coupling and intramolecular cyclization | organic-chemistry.org |

| NHC-Pd-Pyridine Complexes | o-Hydroxyaryl halides, Phenylacetylene | Tandem Sonogashira coupling and cyclic hydroalkoxylation | acs.org |

Palladium-catalyzed carbonylation reactions are a premier method for introducing a carbonyl group, making them highly relevant for the synthesis of benzofuran-3-carboxylic acids. researchgate.net These reactions typically utilize carbon monoxide (CO) gas or a CO surrogate to convert aryl or vinyl halides and triflates into carboxylic acids, esters, or amides. researchgate.net

In the context of benzofuran synthesis, a common strategy involves the carbonylation of a 3-halobenzofuran intermediate. Alternatively, a more convergent approach involves a sequence of coupling and carbonylation steps. For example, a palladium-catalyzed reaction could first construct the benzofuran scaffold, followed by a subsequent carbonylation at the 3-position. The use of CO surrogates like formic acid is gaining traction as a greener and safer alternative to high-pressure CO gas. researchgate.net

Copper-Catalyzed Methodologies for Benzofuran Ring Assembly

Copper catalysis offers a valuable and often complementary alternative to palladium for the synthesis of benzofurans. nih.gov Copper-catalyzed reactions are particularly effective for forming C–O bonds, a key step in many benzofuran ring closure strategies. nih.gov

One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization, using molecular oxygen as the oxidant. rsc.org Another classic approach is the CuI-catalyzed ring closure of 2-haloaromatic ketones, which provides a wide variety of benzo[b]furans. organic-chemistry.org

Furthermore, copper catalysts have been successfully used in multicomponent reactions. For instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide provides a green and efficient route to benzofuran derivatives. acs.org

| Catalyst System | Reactants | Key Transformation | Ref. |

| Copper Catalyst, O₂ | Phenols, Alkynes | Aerobic oxidative cyclization via nucleophilic addition | rsc.org |

| CuI | 2-Haloaromatic ketones | Intramolecular C-O bond formation (ring closure) | organic-chemistry.org |

| CuI | o-Hydroxy aldehydes, Amines, Alkynes | One-pot, three-component cyclization | acs.org |

| Copper Bromide | Salicylaldehydes, Amines, Calcium Carbide | One-pot synthesis of amino-substituted benzofurans | nih.gov |

Rhodium-Mediated Catalysis in Benzofuran Synthesis

Rhodium catalysis has emerged as a powerful tool for the construction of the benzofuran skeleton, often proceeding through C-H bond activation and annulation strategies. These methods offer high levels of efficiency and regioselectivity. While direct rhodium-catalyzed synthesis of 6-Methyl-1-benzofuran-3-carboxylic acid is not extensively documented, analogous transformations provide a clear blueprint for its potential synthesis.

One prominent rhodium-catalyzed approach involves the annulation of phenols with alkynes. For instance, rhodium(III) catalysts can mediate the coupling of substituted phenols with internal alkynes. A plausible route to a precursor for this compound could involve the reaction of 4-methylphenol with an appropriately substituted alkyne bearing a carboxylate or a precursor group. The directing group on the phenol, often a hydroxyl group, guides the catalyst to activate the ortho C-H bond, leading to cyclization and formation of the benzofuran ring.

Another relevant strategy is the rhodium-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes. nih.gov This method allows for the flexible and convenient synthesis of fused benzofuran derivatives under mild conditions. By carefully selecting the starting materials, this methodology could be adapted to introduce the desired methyl and carboxylic acid functionalities at the 6- and 3-positions of the benzofuran core, respectively.

Recent advancements have also highlighted the use of rhodium catalysis in redox-neutral annulations of N-phenoxyacetamides with ynones via successive double C-H bond activations, yielding complex benzofuran-containing structures. nih.gov Such strategies underscore the versatility of rhodium catalysts in constructing intricate heterocyclic systems.

Furthermore, relay rhodium(I)/Brønsted acid catalysis has been developed for tandem arylation-cyclization reactions, providing access to benzofurans from propargyl alcohols and ortho-hydroxylated arylboronic acids. researchgate.net This approach demonstrates the potential for chemodivergent synthesis, which could be harnessed for the selective production of specific benzofuran isomers. The efficiency of these catalytic systems is often enhanced by the choice of ligands and reaction conditions, as summarized in the table below.

| Catalyst System | Starting Materials | Key Features | Reference |

| [Cp*RhCl2]2/AgSbF6 | α,β-unsaturated oximes, ethyl glyoxylate | Cationic Rh(III) species required for C-H bond functionalization. | nih.gov |

| Cationic rhodium(I)/H8-BINAP complex | Phenol-linked 1,6-diynes, alkynes/nitriles | Flexible and convenient synthesis of fused benzofurans under mild conditions. | nih.gov |

| Rhodium(III) catalyst | N-phenoxyacetamides, ynones | Redox-neutral annulation via successive double C-H bond activations. | nih.gov |

| Rhodium(I)/Brønsted acid | Propargyl alcohols, ortho-hydroxylated arylboronic acids | Relay catalysis for tandem arylation-cyclization. | researchgate.net |

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and versatile alternative to precious metal catalysts for the synthesis of benzofurans. thieme.de Nickel-catalyzed reactions often proceed through different mechanisms, such as cross-coupling and intramolecular cyclization, providing a range of options for constructing the benzofuran core.

A notable nickel-catalyzed method is the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This approach has been successfully applied to synthesize a variety of benzofuran derivatives. organic-chemistry.orgthieme.de For the synthesis of this compound, a suitable precursor would be an ortho-halo- or ortho-alkenylphenol derivative of 4-methylphenol, which could then undergo nickel-catalyzed cyclization. For example, a nickel-catalyzed intramolecular oxidative coupling of an ortho-alkenylphenol can yield a 3-aryl benzofuran.

Another powerful strategy involves the nickel-catalyzed ring-opening of benzofurans, which allows for the divergent synthesis of ortho-functionalized phenol derivatives. acs.org While this is a ring-opening reaction, the mechanistic insights gained from such studies, particularly concerning C-O bond activation, are valuable for designing cyclization reactions. acs.org

Recent research has also demonstrated the use of nickel catalysts for the synthesis of benzofuran derivatives from aryl halides and ketones, showcasing good tolerance to various functional groups. organic-chemistry.org The efficiency of these processes is often dependent on the choice of ligand and reaction conditions.

| Catalyst System | Starting Materials | Key Features | Reference |

| Ni(OTf)2 / 1,10-phenanthroline | Aryl halides, aryl ketones | Intramolecular nucleophilic addition. | organic-chemistry.orgnih.gov |

| Ni(cod)2 / PCy3 | Benzofuran, silanes | Ring-opening via Ni-H insertion and β-O elimination. | acs.org |

| Nickel catalyst | ortho-alkenyl phenols | Intramolecular dehydrogenative coupling. | |

| Ni(dppp)2Cl2 / 1,10-phenanthroline | Aryl halides, aryl ketones | Good tolerance for various functional groups. | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and fine chemicals. For the synthesis of this compound derivatives, these principles can be applied to reduce waste, improve efficiency, and enhance safety.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents or solvent-free conditions is a cornerstone of green chemistry. While many traditional methods for benzofuran synthesis employ organic solvents, there is a growing interest in developing greener alternatives.

Microwave-assisted synthesis, for instance, can often be performed under solvent-free conditions. The Perkin rearrangement to form benzofuran-2-carboxylic acids has been successfully conducted under microwave irradiation, significantly reducing reaction times. nih.gov Clay-catalyzed solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation is another example of a green synthetic approach.

Aqueous medium reactions are also highly desirable. The synthesis of benzofuran derivatives has been achieved in aqueous systems, for example, through the Pd-catalyzed tandem addition/ring-opening/cyclization of 2-(3-aryloxiran-2-yl)acetonitriles with arylboronic acids. While not directly applied to the target molecule, these examples demonstrate the feasibility of using water as a solvent for benzofuran synthesis.

Catalyst Efficiency and Recyclability

High catalyst efficiency and the ability to recycle the catalyst are key aspects of green chemistry. Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, have been shown to be effective for benzofuran synthesis and can be recycled and reused without significant loss of activity.

In the context of rhodium catalysis, the development of recyclable catalytic systems is an active area of research. For example, a rhodium-catalyzed C–H activation/[4 + 2] annulation for the synthesis of isoquinolones has been reported with a recyclable catalytic system in ethanol, a green solvent. rsc.org Similar strategies could be developed for benzofuran synthesis. The dynamic coordination on rhodium(II) axial sites of metal-organic polyhedra (MOPs) has also been explored to enable recyclable homogeneous catalysis. core.ac.uk

For nickel catalysis, the use of affordable and earth-abundant nickel makes it an inherently greener option compared to precious metals. Efforts to develop recyclable nickel catalysts are ongoing to further enhance the sustainability of these processes.

Atom Economy and Process Intensification

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a fundamental principle of green chemistry. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. The rhodium-catalyzed [2+2+2] cycloaddition mentioned earlier is an excellent example of an atom-economical reaction for constructing the benzofuran core. nih.gov

Process intensification aims to develop smaller, more efficient, and safer chemical production processes. The use of microwave-assisted synthesis and flow chemistry can contribute to process intensification in the synthesis of benzofuran derivatives. These techniques can lead to shorter reaction times, improved yields, and better control over reaction parameters, ultimately resulting in more sustainable manufacturing processes.

Stereoselective and Regioselective Synthesis Considerations

The control of stereoselectivity and regioselectivity is crucial in the synthesis of complex organic molecules like substituted benzofurans. For this compound, the primary concern is regioselectivity – ensuring the methyl group is at the 6-position and the carboxylic acid is at the 3-position.

Regioselectivity in benzofuran synthesis is often dictated by the substitution pattern of the starting materials and the nature of the catalyst and directing groups. oregonstate.edu For example, in the cyclization of an α-phenoxycarbonyl compound, the regiochemical outcome can be predictable. If only one ortho position on the phenol is available for cyclization, a single regioisomer is formed. oregonstate.edu When both ortho positions are unsubstituted, the sterically less-hindered product is often favored. oregonstate.edu

In transition metal-catalyzed reactions, directing groups play a pivotal role in controlling regioselectivity. The hydroxyl group of a phenol, for instance, can direct a rhodium catalyst to activate a specific ortho C-H bond, leading to the formation of a particular benzofuran isomer. The synthesis of C4-functionalized benzofurans through rhodium-catalyzed vinylene transfer from m-salicylic acid derivatives highlights the power of directing groups in achieving high regioselectivity. nih.govresearchgate.net

While this compound itself is achiral, the synthesis of its chiral analogs, particularly those with stereocenters in substituents, would require stereoselective methods. Asymmetric catalysis, using chiral ligands or catalysts, can be employed to control the stereochemistry of the products. For instance, enantioselective synthesis of dihydrobenzofurans has been achieved through various catalytic methods. Although not directly applicable to the fully aromatic target molecule, these principles are important for the synthesis of related compounds with stereogenic centers.

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 6 Methyl 1 Benzofuran 3 Carboxylic Acid

Reactivity Profile of the Benzofuran (B130515) Ring System

The benzofuran core is a π-excessive heteroaromatic system, making it highly reactive toward electrophiles. libretexts.org The fusion of the benzene (B151609) ring, however, reduces the reactivity of the furan (B31954) portion compared to furan itself. libretexts.org The reactivity is further modulated by the substituents present on the ring. In 6-methyl-1-benzofuran-3-carboxylic acid, the electron-donating methyl group at the 6-position activates the benzene portion of the ring system, while the electron-withdrawing carboxylic acid group at the 3-position deactivates the furan ring towards electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the benzofuran ring. nih.gov The regioselectivity of this reaction is determined by the stability of the intermediate sigma complex. stackexchange.comechemi.com For an unsubstituted benzofuran, electrophilic attack is generally favored at the C2 or C3 position. stackexchange.compixel-online.net However, in this compound, the C3 position is blocked by the carboxylic acid group. This group is deactivating, which disfavors electrophilic attack on the furan ring.

Conversely, the methyl group at the C6 position is an activating, ortho-, para- directing group. This would direct incoming electrophiles to the C5 and C7 positions of the benzene ring. Research on the closely related compound, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, has demonstrated that halogenation (a common EAS reaction) occurs on the benzene ring portion of the molecule. mdpi.com Specifically, bromination and chlorination of this substrate resulted in substitution at the C4 position. mdpi.com This suggests that for this compound, electrophilic attack is most likely to occur on the activated benzene ring, with positions C4, C5, and C7 being the most probable sites of substitution, depending on the specific reagents and reaction conditions.

Nucleophilic Addition and Substitution Reactions

Due to the electron-rich nature of the benzofuran ring system, it is generally resistant to direct nucleophilic aromatic substitution and nucleophilic addition reactions. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and make the carbon atoms susceptible to nucleophilic attack. pixel-online.net

While direct functionalization of the this compound ring via nucleophilic attack is not a common pathway, related nucleophilic processes are fundamental to many synthetic routes that form the benzofuran core itself. nih.gov Numerous modern synthetic methods employ transition-metal catalysts (e.g., nickel, palladium, copper) to facilitate intramolecular nucleophilic additions or substitutions that result in the cyclization and formation of the benzofuran ring. thieme-connect.comthieme.deorganic-chemistry.orgacs.org These reactions often involve the intramolecular attack of a phenoxide nucleophile onto an adjacent unsaturated system, such as an alkyne or ketone, to construct the heterocyclic ring. nih.govorganic-chemistry.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogs such as esters and amides, or its transformation through reduction or removal.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to an ester (esterification) or an amide (amidation) are two of the most important transformations for this moiety. These reactions proceed via nucleophilic acyl substitution. Direct reaction with an alcohol or amine is often difficult, so the carboxylic acid is typically activated first. A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with alcohols or amines to yield the corresponding esters or amides.

Alternatively, direct condensation methods can be employed. Esterification can be achieved by reacting the carboxylic acid with an alkylating agent in the presence of a base. For example, the esterification of the similar 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid was accomplished using dimethyl sulphate and potassium carbonate in acetone (B3395972) to yield the methyl ester. mdpi.com Direct amidation can be facilitated by coupling agents that activate the carboxylic acid in situ.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Esterification | (CH₃O)₂SO₂, K₂CO₃, Acetone, Reflux | Methyl Ester | mdpi.com |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. R₂NH | Amide | General Method |

| Amidation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, TiCl₄) | Amide | General Method |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be completely reduced to a primary alcohol or removed entirely from the molecule through decarboxylation.

Reduction : The reduction of a carboxylic acid requires a strong reducing agent. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not effective for reducing carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the classic reagent used to convert carboxylic acids to primary alcohols. libretexts.orgorgosolver.com The reaction proceeds via a hydride attack on the carbonyl carbon, ultimately replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms after an aqueous workup. libretexts.org More recently, catalytic methods using earth-abundant metals have been developed. For instance, manganese(I) carbonyl complexes can catalyze the hydrosilylation of aryl carboxylic acids with agents like phenylsilane (B129415) (PhSiH₃) to produce the corresponding alcohols under mild conditions. nih.govacs.org

Decarboxylation : This process involves the removal of the carboxylic acid group as carbon dioxide (CO₂). libretexts.org For aromatic carboxylic acids, this transformation is typically achieved by heating the acid, or its corresponding salt, with soda lime (a mixture of NaOH and CaO). libretexts.org This reaction replaces the -COOH group with a hydrogen atom. Alternative methods for heterocyclic carboxylic acids may involve heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures ranging from 85-150 °C. google.com

| Transformation | Reagents and Conditions | Product | Reference |

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ workup | 3-(Hydroxymethyl)-6-methyl-1-benzofuran | libretexts.orgorgosolver.com |

| Reduction (Catalytic) | PhSiH₃, [MnBr(CO)₅] catalyst | 3-(Hydroxymethyl)-6-methyl-1-benzofuran | nih.govacs.org |

| Decarboxylation | Soda Lime (NaOH/CaO), Heat | 6-Methyl-1-benzofuran | libretexts.org |

| Decarboxylation (Catalytic) | Organic Acid, DMF, 85-150 °C | 6-Methyl-1-benzofuran | google.com |

Functionalization at the Methyl Group (6-Position)

The methyl group at the C6 position is attached to the aromatic ring, making it a benzylic position. This position is activated towards free-radical reactions and oxidation.

A primary reaction for functionalizing the benzylic methyl group is free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator (e.g., AIBN) or under photochemical conditions (light). masterorganicchemistry.comlibretexts.org NBS provides a low, steady concentration of bromine radicals (Br•), which selectively abstract a benzylic hydrogen to form a stabilized benzylic radical. masterorganicchemistry.compbworks.com This radical then reacts with a bromine molecule to form the brominated product, 6-(bromomethyl)-1-benzofuran-3-carboxylic acid. Using NBS is advantageous as it minimizes the competing electrophilic aromatic substitution on the electron-rich benzofuran ring. masterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups (alcohols, ethers, amines, etc.) via nucleophilic substitution reactions.

Alternatively, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), are capable of converting a benzylic methyl group to a carboxylic acid group. amanote.com This reaction would transform this compound into benzofuran-3,6-dicarboxylic acid.

| Transformation | Reagents and Conditions | Product | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) or Light | 6-(Bromomethyl)-1-benzofuran-3-carboxylic acid | masterorganicchemistry.comlibretexts.org |

| Oxidation | Chromic Acid (H₂CrO₄) or KMnO₄, Heat | Benzofuran-3,6-dicarboxylic acid | amanote.com |

Derivatization Strategies for Enhancing Molecular Diversity

The derivatization of the this compound core by introducing various heterocyclic moieties is a powerful strategy for creating new chemical entities. The carboxylic acid group at the C3 position serves as a versatile handle for such modifications, typically through the formation of amide or ester linkages.

A common approach involves coupling the benzofuran-3-carboxylic acid with a diverse range of amines or alcohols that contain a heterocyclic ring. For instance, studies have shown the synthesis of complex molecules by linking benzofuran scaffolds to other heterocyclic systems like quinolines. nih.govbeilstein-journals.org One facile synthetic route involves a one-pot reaction of a chloromethylquinoline derivative with substituted salicylaldehydes to construct a 2-(benzofuran-2-yl)quinoline-3-carboxylic acid structure. nih.gov Other research has demonstrated the synthesis of pyrazole (B372694) and triazine derivatives from benzofuran precursors, highlighting the reactivity of functional groups on the benzofuran core for building larger, more complex heterocyclic systems. researchgate.net By activating the carboxylic acid of this compound, it can be readily coupled with various amino-substituted heterocycles (e.g., aminopyridines, aminothiazoles, aminopyrimidines) to generate a library of novel amide derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing extended conjugated systems, which are of interest for their electronic and photophysical properties. To apply these methods to this compound, the benzofuran core must first be functionalized with a suitable group, typically a halogen or a triflate.

As established in halogenation studies (Section 3.3.1), the benzofuran ring can be selectively halogenated. These resulting halo-benzofuran derivatives are excellent substrates for a variety of coupling reactions. For example, palladium-catalyzed reactions have been used for the regioselective coupling of 2,3-dibromobenzo[b]furan with terminal acetylenes (a Sonogashira-type coupling). researchgate.net Another key strategy involves the Stille coupling, where a C3-stannylated benzofuran is reacted with a vinyl triflate in the presence of a palladium catalyst. researchgate.net These methodologies demonstrate that a halogenated derivative of this compound could be coupled with various partners—such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling)—to synthesize molecules with extended π-systems.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving the benzofuran core is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies on related benzofuran systems have identified several key reaction intermediates.

In the biomimetic oxidation of benzofuran, the key step is proposed to be the formation of an epoxide across the C2-C3 double bond of the furan ring. mdpi.com This highly reactive intermediate then undergoes subsequent reaction pathways, which can include rearrangement and ring-opening. mdpi.com

Another example comes from the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. A plausible mechanism for this transformation involves several steps, including an initial Williamson ether formation, followed by base-mediated ester hydrolysis. nih.gov This leads to the abstraction of an acidic proton, generating a carbanion intermediate. The subsequent intramolecular attack of this carbanion on an aldehyde carbonyl carbon forms a five-membered cyclic intermediate, which then dehydrates to yield the final benzofuran product. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways of this compound

Detailed experimental and computational studies focusing specifically on the kinetic and thermodynamic parameters of reaction pathways involving this compound are not extensively available in publicly accessible scientific literature. While the synthesis and derivatization of benzofuran-3-carboxylic acids are well-documented, in-depth analyses of the reaction rates, activation energies, and thermodynamic stabilities for specific transformations of the 6-methyl substituted variant are scarce.

However, general principles of chemical reactivity and findings from studies on closely related benzofuran structures can provide qualitative insights into the expected kinetic and thermodynamic behavior of this compound. For instance, computational studies on similar benzofuran derivatives have utilized Density Functional Theory (DFT) to calculate thermodynamic properties and predict reaction outcomes, confirming the stability of various synthesized structures. These theoretical approaches could be applied to model the reaction pathways of this compound to elucidate transition state energies and thermodynamic potentials of its reactions.

The reactivity of the benzofuran ring system is influenced by the electron-donating nature of the oxygen atom, which affects the aromaticity and nucleophilicity/electrophilicity of the various positions on the ring. The methyl group at the 6-position is expected to have a modest electron-donating effect, potentially influencing the regioselectivity and kinetics of electrophilic substitution reactions on the benzene portion of the molecule. The carboxylic acid group at the 3-position is a deactivating group and will direct reactions away from the furan ring, while also serving as a key functional handle for derivatization reactions such as esterification and amidation.

Although specific data tables for the kinetic and thermodynamic properties of this compound reactions are not available, a hypothetical data table for a typical esterification reaction is presented below to illustrate the type of information that would be generated from such studies.

Hypothetical Kinetic Data for the Esterification of this compound with Methanol

| Temperature (K) | Initial Concentration of Acid (mol/L) | Initial Concentration of Methanol (mol/L) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| 298 | 0.1 | 1.0 | - | Data Not Available |

| 308 | 0.1 | 1.0 | - | |

| 318 | 0.1 | 1.0 | - |

Hypothetical Thermodynamic Data for the Esterification of this compound with Methanol

| Temperature (K) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J mol⁻¹ K⁻¹) | Gibbs Free Energy Change (ΔG°) (kJ/mol) | Equilibrium Constant (Keq) |

|---|---|---|---|---|

| 298 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further dedicated experimental research, including reaction calorimetry, spectroscopic monitoring of reaction progress, and computational modeling, is necessary to populate such tables with accurate data and to provide a comprehensive understanding of the kinetic and thermodynamic profiles of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methyl 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural analysis of 6-Methyl-1-benzofuran-3-carboxylic acid, offering a detailed atom-by-atom map of the molecular connectivity and environment.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of characteristic signals corresponding to the distinct proton environments within the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically around δ 12.0-13.0 ppm, a range that can be influenced by solvent and concentration due to hydrogen bonding. ucl.ac.uk

The protons of the benzofuran (B130515) ring system will present a more complex pattern. The proton at the C2 position is expected to resonate as a singlet, likely in the range of δ 8.0-8.5 ppm. The aromatic protons on the benzene (B151609) ring will show a pattern indicative of a 1,2,4-trisubstituted system. Specifically, the H7 proton, adjacent to the oxygen atom, would likely appear as a doublet, while the H5 and H4 protons would also exhibit doublet or doublet of doublets splitting, depending on their coupling interactions. The methyl group at the C6 position is predicted to produce a sharp singlet at approximately δ 2.4-2.5 ppm. nih.gov

For a closely related analogue, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, the following ¹H NMR data has been reported, which can be used to estimate the chemical shifts for the target molecule. unimi.it

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| -COOH | ~12.88 | s (br) | - |

| H2 | ~8.30 | s | - |

| H7 | ~7.70 | d | ~8.5 |

| H5 | ~7.30 | s | - |

| H4 | ~7.50 | d | ~8.5 |

| 6-CH₃ | ~2.45 | s | - |

Note: The data in this table is estimated based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in this compound and offers crucial information about their chemical environment and hybridization state. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic resonance expected in the range of δ 165-175 ppm. ucl.ac.uk

The quaternary carbons of the benzofuran ring, C3, C3a, C6, and C7a, will exhibit distinct chemical shifts. The olefinic carbons, C2 and C3, and the aromatic carbons will resonate in the region of δ 110-160 ppm. The methyl carbon at the C6 position is anticipated to have a chemical shift of approximately δ 20-25 ppm.

Based on data from the analogous compound 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, the expected ¹³C NMR chemical shifts for this compound can be approximated as follows. unimi.it

| Carbon | Expected Chemical Shift (δ ppm) |

|---|---|

| -COOH | ~168.0 |

| C2 | ~145.0 |

| C3 | ~115.0 |

| C3a | ~125.0 |

| C4 | ~122.0 |

| C5 | ~128.0 |

| C6 | ~135.0 |

| C7 | ~112.0 |

| C7a | ~155.0 |

| 6-CH₃ | ~21.0 |

Note: The data in this table is estimated based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Solid-state NMR (ssNMR) could provide valuable information about the crystalline form and intermolecular interactions of this compound. For carboxylic acids, ssNMR can be particularly insightful for studying the hydrogen bonding networks that often lead to the formation of dimers in the solid state. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by identifying the functional groups present in the molecule and probing the nature of chemical bonds and intermolecular interactions.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the benzofuran core. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by strong hydrogen bonding. ucl.ac.uk The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band typically between 1710 and 1680 cm⁻¹. spectroscopyonline.com

The spectrum will also feature several bands corresponding to the vibrations of the benzofuran ring. C-H stretching vibrations of the aromatic and olefinic protons are expected around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan (B31954) rings will appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the furan ring and the carboxylic acid will be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. unimi.it

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H stretch (Aromatic/Olefinic) | 3100-3000 | Medium |

| C-H stretch (Methyl) | 2950-2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| C=C stretch (Aromatic/Furan) | 1600-1450 | Medium-Strong |

| C-O stretch (Furan/Carboxylic Acid) | 1300-1000 | Medium-Strong |

| O-H bend (out-of-plane) | 960-900 | Broad, Medium |

Note: The data in this table is based on general IR correlation charts and data from analogous compounds. Actual experimental values may vary.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to IR spectroscopy. The C=C stretching vibrations of the benzofuran ring system are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds and the breathing modes of the aromatic ring would also be prominent. While the O-H and C=O stretching vibrations are also Raman active, they are typically weaker compared to their IR counterparts. The C-H stretching vibrations of the methyl group and the aromatic ring will also be observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of this compound. semanticscholar.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. It provides precise information on the molecular weight and elemental composition and offers insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C10H8O3. cymitquimica.com The theoretical monoisotopic mass is 176.04735 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. The technique is crucial in distinguishing the target compound from potential isomeric impurities or byproducts. Studies on related benzofuran derivatives frequently employ HRMS to validate the identity of newly synthesized compounds. researchgate.netnih.gov

Predicted HRMS data for various adducts of this compound are presented below, illustrating the precise m/z values that would be targeted for identification. uni.lu

Interactive Table: Predicted HRMS Adducts for C10H8O3

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M-H]⁻ | 175.04007 |

| [M+K]⁺ | 215.01051 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of moderately polar molecules like benzofuran carboxylic acids, as it typically keeps the molecular ion intact. nih.govnih.gov ESI-MS is well-suited for identifying this compound and its derivatives, often by detecting the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govekb.eg

The fragmentation pathways of benzofuran derivatives under ESI conditions can be elucidated using tandem mass spectrometry (MS/MS). researchgate.net For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve initial fragmentation events centered around the carboxylic acid group, such as the neutral loss of water (H₂O) or carbon monoxide (CO). Subsequent fragmentation could involve the cleavage of the furan ring. Analysis of the fragmentation patterns of related benzofuran structures helps in proposing and confirming the structure of the parent compound. nih.gov For instance, studies on various benzofuran derivatives have established characteristic fragmentation behaviors that aid in their rapid identification. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides definitive, three-dimensional structural information about a molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute conformation of a molecule, as well as understanding how molecules arrange themselves in a crystal lattice through various intermolecular interactions.

Single-Crystal X-ray Diffraction Data Collection and Refinement Procedures

To perform a single-crystal X-ray diffraction study on this compound, a high-quality single crystal is required. The general procedure involves mounting a suitable crystal on a diffractometer equipped with a specific X-ray source, such as Mo Kα radiation. nih.govresearchgate.net Data is typically collected at a low temperature (e.g., 120 K or 293 K) to minimize thermal vibrations of the atoms. nih.govresearchgate.net

The collected diffraction data are then processed, which includes integration of reflection intensities and corrections for various factors like absorption (e.g., using multi-scan methods like SADABS). nih.gov The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares on F². ijcmas.com The quality of the final structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit between the crystallographic model and the experimental data. researchgate.net

The table below shows representative crystallographic data for a related benzofuran derivative, illustrating the typical parameters reported in such an analysis. nih.gov

Interactive Table: Example Crystallographic Data for a Benzofuran Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C12H12O4S |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 7.767 (1) |

| b (Å) | 16.248 (2) |

| c (Å) | 18.733 (2) |

| Volume (ų) | 2364.1 (5) |

| Z | 8 |

| Radiation type | Mo Kα |

| T (K) | 293 |

| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.156 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C—H⋯π interactions)

The crystal packing of this compound is expected to be dominated by strong intermolecular interactions. The most significant of these would be the hydrogen bonds formed between the carboxylic acid functional groups of adjacent molecules. Typically, carboxylic acids form centrosymmetric dimers in the solid state through robust O—H⋯O hydrogen bonds. mdpi.com

Conformational Analysis in the Solid State

In the solid state, the benzofuran ring system of this compound is expected to be essentially planar, a characteristic feature observed in the crystal structures of many benzofuran derivatives. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

The UV-Vis spectrum of the benzofuran ring system is characterized by absorptions arising from π → π* transitions. The fusion of the benzene and furan rings creates an extended π-conjugated system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzofuran core.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, analysis of closely related structures and theoretical studies provide significant insights into its expected spectroscopic behavior.

Detailed Research Findings

Research on substituted benzofuran derivatives demonstrates characteristic absorption bands in the UV region. For instance, theoretical and experimental studies on compounds like 2-(5-methyl-1-benzofuran-3-yl) acetic acid, an isomer of the title compound, have been conducted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net Such studies allow for the prediction and interpretation of the electronic absorption spectra.

The electronic spectrum of these molecules is typically dominated by π → π* transitions. The benzofuran moiety itself gives rise to multiple absorption bands. The introduction of a methyl group (an auxochrome) and a carboxylic acid group (a chromophore) further influences the electronic distribution and, consequently, the UV-Vis spectrum. The methyl group, being an electron-donating group, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The carboxylic acid group, with its carbonyl chromophore and non-bonding electrons, can also participate in the conjugated system, affecting the position and probability of the electronic transitions.

Based on data for related benzofuran carboxylic acids, multiple absorption bands are expected. For comparison, the UV-Vis spectrum of the parent benzofuran-2-carboxylic acid shows distinct absorption maxima. While the exact values for the 6-methyl-3-carboxylic acid derivative will differ, the general pattern of absorptions related to the benzofuran chromophore will be present.

Interactive Data Table

The following table presents theoretical UV-Vis spectral data for a closely related compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid, which can be used as a proxy to understand the electronic transitions in this compound. The theoretical calculations were performed using TD-DFT at the B3LYP/6-311++G(d,p) level in the gas phase and with a solvent model (ethanol). researchgate.net

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|---|

| Gas Phase | 275.32 | 0.0199 | HOMO-1 → LUMO |

| Gas Phase | 265.11 | 0.2845 | HOMO → LUMO |

| Gas Phase | 231.54 | 0.1378 | HOMO-2 → LUMO |

| Ethanol | 281.01 | 0.0271 | HOMO-1 → LUMO |

| Ethanol | 270.52 | 0.2977 | HOMO → LUMO |

| Ethanol | 236.43 | 0.1197 | HOMO-2 → LUMO |

The data indicates several π → π* transitions. The transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) typically corresponds to the longest wavelength absorption band. The solvent effect, as seen with ethanol, can cause a slight shift in the absorption maxima due to interactions between the solute and solvent molecules.

The study of such derivatives provides a foundational understanding of the electronic properties of the this compound scaffold. The extended conjugation involving the benzofuran ring system and the carboxylic acid group is responsible for the characteristic UV-Vis absorption profile, making this spectroscopic technique a valuable tool for both qualitative and quantitative analysis of this class of compounds.

Computational Molecular Modeling and Theoretical Studies on 6 Methyl 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and a wide range of associated properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. jetir.orgaip.org It is used to determine the ground-state electronic structure of molecules. For 6-Methyl-1-benzofuran-3-carboxylic acid, a DFT approach, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.netsemanticscholar.org

This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The optimization yields crucial data, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the molecule's conformation, particularly the orientation of the carboxylic acid group relative to the benzofuran (B130515) ring.

The final optimized geometry corresponds to the most probable structure of an isolated molecule in the gas phase. aip.org Furthermore, these calculations provide the molecule's total electronic energy, which is essential for assessing its thermodynamic stability. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net

HOMO: This orbital acts as the primary electron donor. A higher energy HOMO indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. jetir.org A small energy gap generally implies high chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net For this compound, FMO analysis would map the spatial distribution of these orbitals, revealing the likely sites for electrophilic and nucleophilic attack. The electron density of the HOMO would likely be concentrated on the electron-rich benzofuran ring system, while the LUMO would be distributed across the conjugated system, including the electron-withdrawing carboxylic acid group.

| Parameter | Symbol | Significance for Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential | µ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from the system. |

| Electrophilicity Index | ω = µ² / 2η | Quantifies the ability of a molecule to accept electrons. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, where electron density is high. These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the furan (B31954) ring and the carbonyl group.

Blue Regions: Indicate positive electrostatic potential, where electron density is low (electron-deficient). These areas are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the carboxylic acid group.

The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites for both electrophilic and nucleophilic species. jetir.org

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movement of atoms and molecules over a period, providing insights into conformational flexibility and dynamic behavior.

For this compound, MD simulations would be used to:

Explore Conformational Space: Identify the different possible spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the carboxylic acid group.

Analyze Dynamic Behavior: Understand how the molecule behaves in a simulated environment, such as in a solvent like water or ethanol. This can reveal important information about solvent-solute interactions and the stability of different conformers in solution.

Study Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to study the stability and dynamics of such dimer formation for this compound.

In Silico Prediction of Reactivity and Selectivity

In silico (computer-based) methods are widely used to predict the reactivity and potential biological activity of molecules. acs.org For this compound, these predictions are derived from the electronic properties calculated using methods like DFT.

Local Reactivity: Local reactivity descriptors, often derived from Fukui functions or the MEP map, can predict where on the molecule a reaction is most likely to occur. This is crucial for understanding regioselectivity in chemical reactions. For instance, these calculations could predict whether an electrophile would preferentially attack the benzene (B151609) or furan portion of the ring system.

Pharmacophore Modeling and Docking: In the context of drug discovery, in silico tools can predict how this compound might interact with a biological target, such as an enzyme's active site. Molecular docking simulations would attempt to fit the molecule into the binding site of a protein, predicting the binding mode and estimating the strength of the interaction. aip.orgresearchgate.net

Computational Spectroscopic Simulations for Comparative Analysis with Experimental Data

A powerful application of quantum chemical calculations is the simulation of various types of spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral signals. globalresearchonline.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. jetir.org These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the calculated and experimental spectra helps to validate the computed structure and provides a detailed assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. semanticscholar.orgglobalresearchonline.net These theoretical shifts can be compared directly with experimental NMR data, serving as a powerful tool for structure verification and assignment of resonances.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net The calculation provides the absorption wavelengths (λmax) and oscillator strengths, which can be compared with an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

| Spectroscopic Technique | Computational Method | Information Obtained from Simulation |

| Infrared (IR) & Raman | DFT Frequency Calculation | Vibrational frequencies, intensities, and characterization of functional groups. |

| Nuclear Magnetic Resonance (NMR) | Gauge-Invariant Atomic Orbital (GIAO) | ¹H and ¹³C chemical shifts for structural elucidation. |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Electronic transition energies (absorption wavelengths) and intensities. |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is an invaluable tool for structure elucidation and verification. nih.gov For organic molecules like this compound, DFT calculations are the standard approach for obtaining theoretical ¹H and ¹³C NMR spectra. acs.org

The typical methodology involves first optimizing the molecule's three-dimensional geometry at a specific level of theory. A widely used and reliable method for such molecules is the B3LYP functional combined with a basis set like 6-31G(d) or higher. nih.govaip.org Following geometry optimization, the NMR shielding tensors are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory.

The accuracy of these predictions allows for the direct comparison of calculated chemical shifts with experimental data, aiding in the assignment of specific resonances to individual nuclei within the molecule. While specific DFT calculations for this compound are not detailed in the available literature, the established methodologies provide a clear framework for how such a study would be conducted. The resulting data would typically be presented in a comparative table.

Table 1: Illustrative Format for Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound. (Note: The values below are for illustrative purposes to show the data format and are not published results.)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | Value | Value |

| C3 | Value | Value |

| C3a | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| C7 | Value | Value |

| C7a | Value | Value |

| 6-CH₃ | Value | Value |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are instrumental in understanding the molecule's vibrational modes, where different types of bonds and functional groups absorb energy. For this compound, DFT calculations can provide a complete vibrational spectrum.

The process begins with the optimization of the molecular geometry to find its lowest energy state. aip.org Subsequently, harmonic vibrational frequencies are calculated at the same level of theory, for instance, using the B3LYP functional with a 6-311G(d,p) basis set. rsc.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental spectra. nih.gov

These theoretical spectra help in the assignment of absorption bands observed in experimental FT-IR and Raman spectra. For example, the characteristic stretching frequencies for the carboxylic acid O-H and C=O bonds, as well as the vibrations of the benzofuran ring system, can be precisely identified. Studies on similar molecules like 1-benzofuran-2-carboxylic acid have shown excellent agreement between DFT-calculated and experimentally measured vibrational frequencies. researchgate.net

Table 2: Illustrative Format for Key Calculated Vibrational Frequencies for this compound. (Note: The values below are for illustrative purposes to show the data format and are not published results.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | Value | Value | Carboxylic acid O-H stretch |

| ν(C-H) | Value | Value | Aromatic C-H stretch |

| ν(C-H) | Value | Value | Methyl C-H stretch |

| ν(C=O) | Value | Value | Carboxylic acid C=O stretch |

| ν(C=C) | Value | Value | Aromatic ring stretch |

Theoretical Frameworks for Structure-Property Relationships (excluding physical properties)

Theoretical frameworks are essential for establishing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its biological or chemical activity. nih.gov For compounds like this compound, these models are crucial in fields like drug design for predicting the therapeutic potential of new derivatives. ftstjournal.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. mdpi.com These descriptors can be calculated using computational chemistry methods, primarily DFT. Key quantum-chemical descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Other Descriptors: A wide range of other descriptors can be calculated, including constitutional (e.g., molecular weight), topological, and physicochemical properties like the octanol-water partition coefficient (log P) and hydration energy. researchgate.net

Once a set of descriptors is calculated for a series of related benzofuran compounds, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that links these descriptors to a measured activity (e.g., enzyme inhibition, antioxidant capacity). ftstjournal.commdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and effective compounds.

Biological Activity: Mechanistic Insights and Target Identification of 6 Methyl 1 Benzofuran 3 Carboxylic Acid Derivatives

Mechanistic Investigations of Antimicrobial Actions

The antimicrobial effects of 6-Methyl-1-benzofuran-3-carboxylic acid derivatives are broad, encompassing activity against various bacteria and fungi. The mechanisms are multifaceted, involving both broad disruption of cellular processes and specific inhibition of key microbial enzymes.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Bacteria

Derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have demonstrated notable activity, particularly against Gram-positive cocci. nih.govmdpi.com Structural analysis reveals that the introduction of halogens into the molecule is a critical factor for its antibacterial efficacy. Specifically, derivatives where two hydrogen atoms of an acetyl group are substituted by halogens exhibit activity against Gram-positive bacteria, whereas compounds with only one halogen substitution are inactive. nih.gov

Further studies indicate that substitutions at the C-6 and C-3 positions of the benzofuran (B130515) ring significantly influence the spectrum and potency of antibacterial action. nih.gov For instance, certain derivatives bearing a hydroxyl group at the C-6 position have shown excellent broad-spectrum activity against both Gram-positive strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The general mechanism for some antibacterial agents in this class involves the disruption of the bacterial cell membrane, leading to cell death. oregonstate.education

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Derivative Type | Target Bacteria | Observed Activity (MIC) | Key Structural Feature |

|---|---|---|---|

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acids | Gram-positive cocci (e.g., Staphylococcus aureus, Bacillus subtilis) | 50 to 200 µg/mL | Halogen substitution on the acetyl group and aromatic ring nih.gov |